(2-(Benzyloxy)phenyl)methanamine

Description

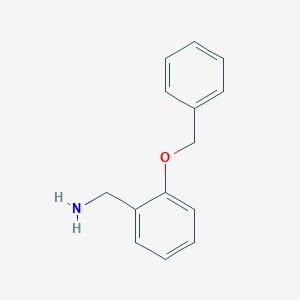

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOOCNDBVXUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548470 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108289-24-3 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Benzyloxy)phenyl)methanamine chemical properties and structure

An In-depth Technical Guide to (2-(Benzyloxy)phenyl)methanamine

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile primary amine with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, molecular structure, spectroscopic characteristics, synthesis protocols, and key applications, particularly in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this compound.

Chemical Identity and Properties

This compound, also known by its IUPAC name (2-phenylmethoxyphenyl)methanamine, is an organic compound featuring a benzylamine core substituted with a benzyloxy group at the ortho position of the phenyl ring.[1] This unique structural arrangement imparts specific reactivity and makes it a valuable building block in the synthesis of more complex molecules.[2][3]

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.[1]

| Identifier | Value | Source |

| IUPAC Name | (2-phenylmethoxyphenyl)methanamine | PubChem[1] |

| Synonyms | 2-Benzyloxybenzylamine, [2-(Benzyloxy)phenyl]methanamine | PubChem[1] |

| CAS Number | 108289-24-3 | PubChem[1] |

| Molecular Formula | C₁₄H₁₅NO | PubChem[1] |

| Molecular Weight | 213.27 g/mol | PubChem[1] |

| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |

| Hydrochloride Salt MW | 249.74 g/mol | Santa Cruz Biotechnology[4] |

Molecular Structure and Spectroscopic Analysis

The structure of this compound is characterized by three key functional groups: a primary amine (-CH₂NH₂), a phenyl ring, and a benzyloxy ether (-OCH₂Ph). The ortho-substitution pattern influences the molecule's conformation and reactivity.

Caption: 2D structure of this compound.

Spectroscopic methods are essential for the verification of the structure and purity of this compound. While specific spectral data for this exact compound is not widely published in aggregated databases, the expected signals can be inferred from its constituent parts.

-

¹H NMR: Protons on the aminomethyl group (-CH₂NH₂) would appear as a singlet, integrating to 2H. The benzylic protons (-OCH₂Ph) would also produce a singlet, integrating to 2H. The aromatic protons on the two phenyl rings would show complex multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The spectrum would show 14 distinct carbon signals, corresponding to the different carbon environments in the molecule. The chemical shifts would be characteristic of the aminomethyl, benzylic, and aromatic carbons.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C-O stretching for the ether linkage.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 213.27.

Synthesis and Reactivity

A common synthetic route to this compound involves the reduction of the corresponding nitrile, 2-(benzyloxy)benzonitrile. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

A generalized workflow for the synthesis is presented below.

Caption: General synthesis workflow for this compound.

The primary amine functionality makes this compound a versatile nucleophile. It can undergo a variety of reactions, including N-alkylation, acylation, and reductive amination, to form more complex secondary and tertiary amines, amides, and other derivatives. The benzyloxy group is a stable ether but can be cleaved under hydrogenolysis conditions, which would also affect the benzylamine moiety.

Key Applications in Drug Development and Research

The this compound scaffold is of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic targets.

A notable application is in the development of inhibitors for Coactivator-associated arginine methyltransferase 1 (CARM1), which is a promising target for cancer therapy.[3] A recent study published in the Journal of Medicinal Chemistry described the development of potent and selective CARM1 inhibitors based on the this compound framework for the treatment of melanoma.[2][3] In this research, chemical modifications of a lead compound containing this scaffold led to the discovery of a derivative with remarkable potency (IC₅₀ = 2 ± 1 nM) and significant antiproliferative effects against melanoma cell lines.[2][3] This derivative also demonstrated good antitumor efficacy in a melanoma xenograft model, highlighting the potential of this chemical scaffold in oncology drug discovery.[3]

The structural motif is also present in compounds investigated as antagonists for the androgen receptor, which is a key target in the treatment of prostate cancer.[5]

Experimental Protocol: Synthesis of this compound via Nitrile Reduction

This protocol describes a representative procedure for the synthesis of this compound from 2-(benzyloxy)benzonitrile using lithium aluminum hydride (LiAlH₄).

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn.

Materials:

-

2-(Benzyloxy)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or Dichloromethane (for extraction)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 2-(benzyloxy)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is cooled to 0 °C in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This procedure is crucial for safely neutralizing the reactive hydride and precipitating the aluminum salts.

-

Filtration and Extraction: The resulting white precipitate is filtered off and washed with THF or another suitable solvent. The filtrate is collected, and the solvent is removed under reduced pressure. The aqueous layer is extracted with diethyl ether or dichloromethane (3x).

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude amine is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.

Safety and Handling

This compound and its related compounds should be handled with care. Primary amines can be corrosive and may cause skin and eye irritation.[6][7] It is recommended to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[7][8] Specific safety data may vary by supplier, and the Safety Data Sheet (SDS) should always be consulted before use.[6][7][8]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Benzylamine. [Link]

-

PubChem. (Benzyloxy)(methyl)amine. National Center for Biotechnology Information. [Link]

-

Journal of Medicinal Chemistry. Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. ACS Publications. [Link]

-

PubMed. Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. National Library of Medicine. [Link]

- Google Patents.

-

SpectraBase. [4-(Benzyloxy)phenyl]methanamine. [Link]

-

PubMed. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. National Library of Medicine. [Link]

Sources

- 1. This compound | C14H15NO | CID 13754432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of this compound Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Synthesis and characterization of (2-(Benzyloxy)phenyl)methanamine

An In-depth Technical Guide to the Synthesis and Characterization of (2-(Benzyloxy)phenyl)methanamine

Abstract

This compound is a valuable primary amine that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzyloxy-protected phenol and a reactive aminomethyl group, makes it a key intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of two robust synthetic pathways to this compound, offering detailed, field-proven protocols. Furthermore, it establishes a full characterization profile using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the unequivocal identification and purity assessment of the final product. The causality behind experimental choices is elucidated to provide researchers with a deeper understanding of the underlying chemical principles.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently accomplished via two primary and logical routes, starting from readily available and cost-effective precursors: 2-hydroxybenzonitrile or 2-hydroxybenzaldehyde (salicylaldehyde). The selection of a particular route may be dictated by the availability of starting materials, preferred reaction conditions, or scalability requirements.

-

Route A: Nitrile Reduction Pathway. This strategy leverages the robust conversion of a nitrile to a primary amine. It begins with the protection of the phenolic hydroxyl group of 2-hydroxybenzonitrile, followed by the chemical reduction of the nitrile functionality.

-

Route B: Reductive Amination Pathway. This approach utilizes the highly efficient reductive amination of an aldehyde. The synthesis commences with the protection of the hydroxyl group of salicylaldehyde, followed by the conversion of the aldehyde to the target primary amine.

Both pathways are reliable and yield the desired product in high purity. Below, we explore the mechanistic and practical considerations for each approach.

Synthetic Pathway A: Via Nitrile Reduction

This route is advantageous due to the direct and clean conversion of the nitrile group to the aminomethyl group.

Caption: Synthetic Route B via benzylation and reductive amination.

Step 1: Benzylation of 2-Hydroxybenzaldehyde Similar to Route A, the first step is the protection of the phenolic hydroxyl group. Salicylaldehyde is reacted with benzyl chloride or bromide and a base like potassium carbonate in DMF. [1][2]This reaction proceeds smoothly to give 2-(benzyloxy)benzaldehyde in high yield. [1][2]This intermediate is a stable, often crystalline solid that can be easily purified. [2][3] Step 2: Reductive Amination of 2-(Benzyloxy)benzaldehyde Reductive amination is a robust method for forming amines from carbonyl compounds. [4]The aldehyde reacts with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium triacetoxyborohydride, or catalytic hydrogenation. [4][5]The choice of reducing agent is critical; NaBH₄ is a cost-effective and operationally simple choice, while sodium triacetoxyborohydride is milder and often more selective. [4]

Detailed Experimental Protocols (Route B)

The following protocol for Route B is provided as a validated and reproducible method.

Synthesis of 2-(Benzyloxy)benzaldehyde

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (10.0 g, 81.9 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Base Addition: Add anhydrous potassium carbonate (17.0 g, 123 mmol, 1.5 equivalents) to the solution.

-

Benzylating Agent: Add benzyl chloride (11.3 mL, 98.3 mmol, 1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 2-4 hours. [2]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into 300 mL of cold water. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol or an ethanol/water mixture to afford 2-(benzyloxy)benzaldehyde as a white to pale yellow solid.

Synthesis of this compound

-

Reagent Setup: In a 500 mL round-bottom flask, dissolve 2-(benzyloxy)benzaldehyde (10.0 g, 47.1 mmol) in 200 mL of methanol.

-

Ammonia Source: Add ammonium acetate (36.3 g, 471 mmol, 10 equivalents) to the solution and stir until dissolved. Alternatively, a solution of ammonia in methanol (7N) can be used.

-

Reduction: Cool the flask in an ice bath to 0 °C. Add sodium borohydride (3.56 g, 94.2 mmol, 2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC.

-

Workup: Carefully add 100 mL of water to quench the reaction. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure to yield the crude product. Further purification by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) will provide pure this compound as a clear oil or low-melting solid. [6]

Analytical Characterization

Unequivocal structural confirmation is paramount. The following data provides a benchmark for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. [7]Spectra should be recorded in a deuterated solvent such as CDCl₃.

| ¹H NMR Data | |||

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |

| Ar-CH ₂-NH₂ | ~3.8 - 3.9 | Singlet | 2H |

| Ph-CH ₂-O | ~5.1 - 5.2 | Singlet | 2H |

| Aromatic Protons | ~6.9 - 7.5 | Multiplet | 9H |

| ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Ar-C H₂-NH₂ | ~40 - 45 |

| Ph-C H₂-O | ~70 - 72 |

| Aromatic Carbons | ~110 - 130 |

| C -O (Aromatic) | ~155 - 158 |

| C -CH₂NH₂ (Aromatic) | ~130 - 135 |

| C -ipso (Benzyl) | ~137 - 139 |

Causality: The aminomethyl (-CH₂NH₂) protons appear as a singlet around 3.8 ppm, deshielded by the adjacent nitrogen and aromatic ring. The benzylic ether protons (-OCH₂Ph) are also a singlet, typically further downfield around 5.1 ppm due to the deshielding effect of the adjacent oxygen atom. The broad singlet for the -NH₂ protons is characteristic and its chemical shift can vary with concentration and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| IR Data | ||

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (ether) | 1220 - 1260 | Strong |

Causality: The presence of a primary amine is confirmed by the characteristic doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The strong absorption around 1240 cm⁻¹ is indicative of the aryl-alkyl ether C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| MS Data (Electron Ionization) | |

| m/z Value | Proposed Fragment |

| 213 | [M]⁺ (Molecular Ion) |

| 212 | [M-H]⁺ |

| 183 | [M-CH₂NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Causality: The molecular ion peak [M]⁺ is expected at m/z 213, corresponding to the molecular formula C₁₄H₁₅NO. [6]A very common and prominent fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium cation at m/z 91.

Conclusion

This guide has detailed two efficient and reliable synthetic strategies for the preparation of this compound. The reductive amination pathway (Route B) offers a streamlined approach from salicylaldehyde, a common laboratory chemical. The provided protocols are robust and have been designed for high yield and purity. The comprehensive characterization data, including NMR, IR, and MS analyses, serves as a definitive reference for researchers, ensuring the successful synthesis and validation of this important chemical intermediate. By understanding the chemical principles behind each step, scientists can confidently apply and adapt these methods for applications in drug development and advanced organic synthesis.

References

-

This compound | C14H15NO | CID 13754432 - PubChem. National Center for Biotechnology Information. [Link]

-

Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters. [Link]

- Method for the preparation of 2 hydroxybenzonitrile - Google Patents.

-

Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. ResearchGate. [Link]

- Method for the preparation of 2 hydroxybenzonitrile - Google Patents.

-

[4-(Benzyloxy)phenyl]methanamine - SpectraBase. SpectraBase. [Link]

-

1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE | Request PDF. ResearchGate. [Link]

-

Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. Scribd. [Link]

- Synthesis of benzonitriles from substituted benzoic acid - Google Patents.

- Compound with benzyloxy aromatic ring structure, preparation method and application thereof - Google Patents.

-

Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces | ChemRxiv. ChemRxiv. [Link]

-

2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem. National Center for Biotechnology Information. [Link]

-

2-Benzoyloxyacetophenone - NIST WebBook. National Institute of Standards and Technology. [Link]

-

2-(Benzyloxy)benzonitrile, min 98%, 1 gram - CP Lab Safety. CP Lab Safety. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

2-(Benzyloxy)benzonitrile | C14H11NO | CID 2064024 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. ChemRxiv. [Link]

-

Benzenemethanamine, N-phenyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Supplementary Information. Royal Society of Chemistry. [Link]

-

2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem. National Center for Biotechnology Information. [Link]

-

Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. ACS Omega. [Link]

-

Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. [Link]

-

The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ Pearson+. [https://www.pearson.com/en-us/search.html?q=The two most general amine syntheses are the reductive amination]([Link] two most general amine syntheses are the reductive amination)

- Preparation method of phenylmethylamine - Google Patents.

-

Benzoic acid - Wikipedia. Wikipedia. [Link]

-

Oxirane, [(phenylmethoxy)methyl]- - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Benzyloxybenzaldehyde | 5896-17-3 [chemicalbook.com]

- 3. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. This compound | C14H15NO | CID 13754432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Spectroscopic Elucidation of (2-(Benzyloxy)phenyl)methanamine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic characteristics of (2-(Benzyloxy)phenyl)methanamine, a key intermediate in various synthetic applications. As researchers and professionals in drug development, a thorough understanding of a molecule's structural identity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.

Herein, we delve into the core principles behind acquiring and interpreting this data. The protocols described are designed to be self-validating, and the spectral interpretations are grounded in established chemical principles and data from analogous structures, providing a robust framework for the characterization of this and similar molecules.

Molecular Structure and Overview

This compound possesses a unique arrangement of functional groups—a primary amine, an ether linkage, and two distinct aromatic rings—that give rise to a rich and informative spectroscopic fingerprint. Understanding the interplay of these groups is crucial for accurate spectral assignment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often suitable for non-polar to moderately polar compounds and its residual solvent peak at 7.26 ppm serves as a convenient internal reference.

-

Instrument Setup: Utilize a 400 MHz (or higher) spectrometer for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aminomethyl group, the benzylic ether methylene protons, and the two aromatic rings.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -NH₂ | ~1.60 | Broad Singlet | 2H | - |

| -CH₂-N | ~3.85 | Singlet | 2H | - |

| -O-CH₂-Ph | ~5.10 | Singlet | 2H | - |

| Aromatic (C₆H₄) | 6.90 - 7.30 | Multiplet | 4H | ~7-8 |

| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet | 5H | ~7-8 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. Their chemical shift is highly dependent on concentration and solvent.

-

Aminomethyl Protons (-CH₂-N): The two protons of the aminomethyl group are chemically equivalent and are not adjacent to other protons, thus appearing as a sharp singlet around 3.85 ppm.[1]

-

Benzylic Ether Protons (-O-CH₂-Ph): Similarly, the benzylic protons of the ether group are expected to produce a singlet around 5.10 ppm. Their downfield shift compared to the aminomethyl protons is due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Protons (Ar-H): The nine aromatic protons will appear in the characteristic region of 6.90-7.45 ppm. The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet, similar to toluene.[2][3] The four protons of the ortho-substituted ring will also form a complex multiplet, with signals slightly upfield due to the electron-donating effect of the ether and aminomethyl substituents.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₂-N | ~45.0 |

| -O-C H₂-Ph | ~70.0 |

| Aromatic CH | 110.0 - 130.0 |

| Aromatic Quaternary (C-O, C-C) | 130.0 - 158.0 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Aliphatic Carbons: The aminomethyl carbon (-CH₂-N) is expected around 45.0 ppm. The benzylic ether carbon (-O-CH₂-Ph) will be further downfield, around 70.0 ppm, due to the direct attachment to the electronegative oxygen.[4]

-

Aromatic Carbons: The spectrum will show multiple signals in the 110-160 ppm range. The carbon attached to the oxygen (C-O) will be the most downfield of the ortho/para ring carbons, appearing around 157 ppm. The carbon bearing the aminomethyl group will be found around 130 ppm. The unsubstituted phenyl ring of the benzyl group will show signals characteristic of a monosubstituted benzene ring.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR

-

Method Selection: The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation. A small drop of the liquid sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used for solid samples.

-

Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal (or pure KBr pellet) must be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

FT-IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3030 - 3080 | C-H Stretch (sp²) | Aromatic |

| 2850 - 2960 | C-H Stretch (sp³) | Aliphatic (-CH₂-) |

| ~1600 | N-H Bend (scissoring) | Primary Amine |

| 1450 - 1580 | C=C Stretch | Aromatic Ring |

| 1220 - 1260 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |

| 1020 - 1050 | C-N Stretch | Aliphatic Amine |

Expertise & Experience: Interpreting the FT-IR Spectrum

-

Primary Amine Signatures: The most definitive feature for the primary amine is the presence of two distinct, moderately sharp bands in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[6] A bending vibration around 1600 cm⁻¹ further confirms this group.[7]

-

Ether Linkage: The strong, characteristic absorption band for the aryl-alkyl ether C-O asymmetric stretch is expected around 1240 cm⁻¹.[8] This is a key diagnostic peak for the benzyloxy moiety.

-

Aromatic and Aliphatic C-H: The spectrum will clearly distinguish between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure through fragmentation analysis.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules. It provides a characteristic fragmentation pattern that is highly reproducible and useful for library searching.

-

Instrument Setup: A sample is introduced into the high-vacuum source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Data Acquisition: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Mass Spectrum Fragmentation Analysis (Predicted)

The molecular weight of this compound (C₁₄H₁₅NO) is 213.27 g/mol . The molecular ion peak (M⁺) is expected at m/z = 213.

Caption: Predicted major fragmentation pathway for this compound under EI conditions.

Trustworthiness: Self-Validating Fragmentation

The fragmentation pattern provides a logical deconstruction of the molecule, which validates the proposed structure.

-

Molecular Ion (m/z 213): The presence of this peak confirms the molecular weight of the compound.

-

Base Peak (m/z 91): The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond to form the highly stable benzyl cation, which rearranges to the even more stable tropylium ion ([C₇H₇]⁺).[1][9] This is almost always the most intense peak (the base peak) in the spectrum and is a definitive indicator of the benzyl moiety.

-

Fragment at m/z 122: Cleavage of the ether bond can also occur at the other C-O bond, leading to the loss of a phenoxy radical and formation of the [C₈H₁₀N]⁺ ion.

-

Fragment at m/z 120: An alternative fragmentation pathway involves the loss of a benzyl radical to form the [C₇H₆NO]⁺ fragment.

Conclusion

The comprehensive spectroscopic analysis of this compound provides unambiguous structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of the distinct molecular subunits. FT-IR spectroscopy confirms the presence of the key primary amine and ether functional groups. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the stable tropylium ion, confirming the presence of the benzyl group. Together, these techniques provide a robust and self-validating dataset essential for quality control, reaction monitoring, and regulatory submission in any research and development setting.

References

-

PubChem. . National Center for Biotechnology Information. Accessed January 4, 2026.

-

Li, X., & Xu, J. (2011). Abundant Intramolecular Ring Rearrangements of 1-(N-Benzyloxycarbonylamino)arylmethylphosphonate Phenyl monoesters Under Electrospray Ionization Conditions. ResearchGate. Available at: [Link].

-

SpectraBase. . John Wiley & Sons, Inc. Accessed January 4, 2026.

-

Chemistry LibreTexts. (2023). IR: amines. Available at: [Link].

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link].

-

YouTube. (2021). Mass Fragmentation of Phenylmethanol. Mahesh Kestwal. Available at: [Link].

-

Hassan, W., et al. (2022). Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. Applied Organometallic Chemistry. Available at: [Link].

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link].

-

Palaprat, G., et al. (2006). FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate. Available at: [Link].

-

YouTube. (2021). NMR spectrum of toulene | Spectroscopy. Learning Science. Available at: [Link].

-

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link].

-

YouTube. (2020). Interpretation of NMR Spectrum/Toluene/p-Nitrotoluene. Dr. Jisha R S. Available at: [Link].

-

PrepMate. (2023). Interpret the NMR spectrum of toluene and discuss the chemical shifts observed. PrepMate. Available at: [Link].

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. AS 91388 annotated exemplars - NZQA [www2.nzqa.govt.nz]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

(2-(Benzyloxy)phenyl)methanamine CAS number 108289-24-3

An In-Depth Technical Guide to (2-(Benzyloxy)phenyl)methanamine (CAS: 108289-24-3): A Core Scaffold for Novel Therapeutics

Introduction

This compound, registered under CAS number 108289-24-3, is a deceptively simple aromatic amine that has recently emerged as a privileged scaffold in medicinal chemistry. While its structure—a benzylamine core appended with a benzyloxy group in the ortho position—may appear straightforward, it provides a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This configuration has proven to be an ideal starting point for the design of highly potent and selective enzyme inhibitors.

Physicochemical Properties and Identification

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This compound is characterized by the following identifiers and physicochemical parameters, which dictate its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 108289-24-3 | [1] |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.27 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Benzyloxybenzylamine, [2-(Benzyloxy)phenyl]methanamine | [1][2] |

| SMILES | C1=CC=C(C=C1)COCC2=CC=CC=C2CN | [1] |

| InChI Key | KOGOOCNDBVXUPW-UHFFFAOYSA-N | [1] |

| Physical Form | Liquid |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is not explicitly detailed in a single source but can be logically constructed from well-established organic chemistry principles. The primary challenge lies in the selective functionalization of the ortho-disubstituted benzene ring. A robust and efficient strategy involves a two-step process: the formation of a key benzyl ether intermediate, followed by the reduction of a nitrile to the desired primary amine. This approach is favored for its high yields and the commercial availability of the starting materials.

Proposed Synthetic Pathway

The pathway hinges on the classic Williamson ether synthesis for the crucial C-O bond formation, followed by a standard nitrile reduction.[3][4]

Sources

An In-depth Technical Guide to the Synthesis of (2-(Benzyloxy)phenyl)methanamine: Strategic Selection of Starting Materials and Synthetic Routes

Abstract: (2-(Benzyloxy)phenyl)methanamine is a valuable bifunctional organic building block, incorporating a primary amine and a sterically demanding benzyloxy protecting group in an ortho-substituted pattern. This arrangement makes it a key intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals. This technical guide provides a comprehensive analysis of the primary synthetic strategies for preparing this target molecule, with a focus on the critical evaluation of starting materials and reaction pathways. We will dissect two principal, field-proven routes: the reductive amination of 2-(benzyloxy)benzaldehyde and the reduction of 2-(benzyloxy)benzonitrile. This document offers detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers and process chemists in making informed, strategic decisions for efficient and scalable synthesis.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound (CAS: 108289-24-3) hinges on the formation of the primary aminomethyl group (-CH₂NH₂) on a pre-functionalized aromatic core.[1][2] A logical retrosynthetic analysis reveals two convergent and highly practical strategies, both originating from readily accessible phenolic precursors.

-

The Reductive Amination Pathway (Route A): This strategy involves the conversion of a carbonyl group to an amine. The most direct precursor is 2-(benzyloxy)benzaldehyde , which can be transformed into the target amine via a one-pot reaction with an ammonia source and a reducing agent.

-

The Nitrile Reduction Pathway (Route B): This approach relies on the robust reduction of a nitrile functionality. The key intermediate for this route is 2-(benzyloxy)benzonitrile , which can be reduced to the primary amine using various powerful hydride reagents or catalytic hydrogenation.

Both pathways require an initial etherification step to install the benzyl protecting group, a crucial element for masking the reactive phenol and enabling subsequent transformations. The choice between these routes depends on factors such as starting material availability, desired scale, safety protocols, and the specific capabilities of the laboratory.

Figure 1: High-level retrosynthetic analysis of this compound.

The Reductive Amination Pathway (Route A)

This route is often favored for its operational simplicity, particularly the final conversion step which can frequently be performed as a one-pot procedure.

Synthesis of Key Intermediate: 2-(Benzyloxy)benzaldehyde

The cornerstone of this pathway is the preparation of 2-(benzyloxy)benzaldehyde (CAS: 5896-17-3)[3]. This is reliably achieved through the Williamson ether synthesis, a robust Sₙ2 reaction.

Causality of Experimental Choices:

-

Starting Materials: Salicylaldehyde (2-hydroxybenzaldehyde) is selected as the phenolic starting material due to its widespread availability and low cost.[4][5] Benzyl bromide or benzyl chloride are the standard benzylating agents; the bromide is typically more reactive but also more lachrymatory and expensive.

-

Base: A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) to its more nucleophilic phenoxide form but not so strong as to promote side reactions with the aldehyde.

-

Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.[6][7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.15 M. Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq.).

-

Addition of Alkylating Agent: Stir the suspension vigorously for 5-10 minutes at room temperature. Add benzyl bromide (1.1-1.2 eq.) to the mixture in one portion.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr) through a pad of Celite, washing the filter cake with ethyl acetate.

-

Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purification is typically not required for the next step, but if necessary, it can be achieved by silica gel chromatography to yield 2-(benzyloxy)benzaldehyde as a clear, pale-yellow liquid.[6]

| Parameter | Condition | Rationale / Reference |

| Phenol | Salicylaldehyde | Commercially available, economical starting point.[5] |

| Alkylating Agent | Benzyl Bromide | High reactivity for efficient Sₙ2 displacement. |

| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic to form the phenoxide without side reactions.[6] |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent, facilitates Sₙ2 kinetics.[7] |

| Temperature | Reflux (~82°C) | Provides sufficient thermal energy to drive the reaction to completion. |

| Typical Yield | 80-95% | A highly efficient and reliable transformation.[6] |

Reductive Amination to the Final Product

Reductive amination is a powerful transformation that converts a carbonyl compound into an amine in a single operation.[8] The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the amine.[8]

Causality of Experimental Choices:

-

Amine Source: Anhydrous ammonia (gas) or a solution of ammonia in an alcohol (e.g., methanol) is used. The use of ammonium salts (e.g., ammonium acetate) can also be effective, as they provide both ammonia and a mild acidic catalyst to promote imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are preferred reagents. They are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate. Catalytic hydrogenation (H₂ gas with a catalyst like Pd/C or Raney Nickel) is a greener alternative but may require specialized pressure equipment and carries the risk of debenzylation (hydrogenolysis of the benzyl ether) under harsh conditions.[9][10]

-

Reaction Setup: To a round-bottom flask, add 2-(benzyloxy)benzaldehyde (1.0 eq.) and dissolve it in methanol.

-

Amine Addition: Add ammonium acetate (5-10 eq.) to the solution. Stir at room temperature for 30 minutes to facilitate imine formation.

-

Reducing Agent Addition: Cool the mixture in an ice bath (0°C). Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC for the disappearance of the intermediate imine.

-

Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy excess borohydride. Stir for 1 hour.

-

Extraction: Make the solution basic (pH > 10) by the addition of aqueous NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography to yield this compound.

The Nitrile Reduction Pathway (Route B)

This route provides an excellent alternative, particularly if the reductive amination proves low-yielding or if issues with over-alkylation arise. The reduction of a nitrile to a primary amine is a very clean and high-yielding transformation.

Synthesis of Key Intermediate: 2-(Benzyloxy)benzonitrile

Similar to Route A, this pathway begins with a Williamson ether synthesis to produce 2-(benzyloxy)benzonitrile (CAS: 74511-44-7).[11]

Causality of Experimental Choices:

-

Starting Materials: 2-Hydroxybenzonitrile (salicylonitrile) is the required starting material.[12] It can be purchased directly or synthesized from salicylaldehyde by conversion to salicylaldoxime followed by dehydration.[13] The choice of benzylating agent, base, and solvent follows the same logic as in the synthesis of the aldehyde intermediate.

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq.) in anhydrous DMF.

-

Base Addition: Add potassium carbonate (1.5 eq.). Stir the suspension at room temperature for 20-30 minutes.

-

Alkylating Agent Addition: Slowly add benzyl bromide (1.1 eq.) to the mixture.

-

Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.[14]

-

Work-up: Cool the mixture to room temperature and pour it into cold water to precipitate the product and dissolve inorganic salts.

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield pure 2-(benzyloxy)benzonitrile, typically as a white solid.[14]

| Parameter | Condition | Rationale / Reference |

| Phenol | 2-Hydroxybenzonitrile | Direct precursor to the nitrile intermediate.[15] |

| Alkylating Agent | Benzyl Bromide | High reactivity for efficient Sₙ2 displacement. |

| Base | Potassium Carbonate (K₂CO₃) | Standard, effective base for phenoxide formation.[14] |

| Solvent | DMF or Acetone | Polar aprotic solvents that promote the reaction.[14] |

| Temperature | 60-80°C | Milder conditions compared to aldehyde synthesis may suffice. |

| Typical Yield | >90% | Generally a very high-yielding reaction. |

Nitrile Reduction to the Final Product

The final step is the reduction of the nitrile group. This is a fundamental transformation in organic synthesis.

Causality of Experimental Choices:

-

Reducing Agent:

-

Lithium Aluminum Hydride (LiAlH₄): A very powerful and effective reducing agent for nitriles. It requires strictly anhydrous conditions and a careful, often cryogenic, quenching procedure. It is a workhorse for lab-scale synthesis.

-

Borane Complexes (BH₃·THF, BH₃·SMe₂): These are also effective and can sometimes offer better selectivity in complex molecules.

-

Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a "greener" and highly scalable method.[16] As with Route A, care must be taken to select conditions (pressure, catalyst loading) that do not cause cleavage of the benzyl ether protecting group.

-

-

Reaction Setup: To a dry, three-necked flask under a nitrogen atmosphere, add a solution of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.

-

Substrate Addition: Cool the LiAlH₄ suspension to 0°C. Add a solution of 2-(benzyloxy)benzonitrile (1.0 eq.) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours. Monitor by TLC.

-

Work-up (Fieser method): Cool the reaction to 0°C. Quench by the sequential, slow, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Isolation: Stir the resulting granular white precipitate vigorously for 1 hour. Filter the mixture through Celite, washing the solids thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

Comparative Analysis of Synthetic Routes

The optimal route for synthesizing this compound depends on the specific project requirements.

Figure 2: Comparative workflow diagram for the two primary synthetic routes.

| Feature | Route A (Reductive Amination) | Route B (Nitrile Reduction) | Analysis |

| Starting Material Cost | Low (Salicylaldehyde is very common) | Moderate (2-Hydroxybenzonitrile is less common) | Route A is more economical from a raw material perspective. |

| Number of Steps | 2 | 2 | Both routes are equivalent in length. |

| Reagent Safety | Uses NaBH₃CN (toxic). Catalytic hydrogenation is an alternative. | Uses LiAlH₄ (pyrophoric, water-reactive). Catalytic hydrogenation is a safer alternative. | Both routes have hazardous reagents. The catalytic alternatives are safer but may require specialized equipment. |

| Scalability | Good. One-pot nature of the final step is advantageous. | Excellent. Nitrile reductions are generally high-yielding and robust on a large scale. | Both are scalable, but Route B might be more reliable for large quantities due to the clean nature of the final reduction. |

| Potential Side Reactions | Over-alkylation (formation of secondary amine), incomplete imine formation. | Debenzylation if catalytic hydrogenation is used under harsh conditions. | Route B's final step is generally cleaner with fewer potential byproducts compared to reductive amination. |

| Overall Yield | Good to Very Good | Very Good to Excellent | Route B often provides a higher overall yield due to the efficiency of the nitrile reduction step. |

Conclusion

Both the reductive amination and nitrile reduction pathways represent viable and effective strategies for the synthesis of this compound.

-

Route A (Reductive Amination) is an excellent choice for laboratory-scale synthesis, especially when cost is a primary driver, given the inexpensiveness of salicylaldehyde. Its one-pot final step is procedurally efficient.

-

Route B (Nitrile Reduction) is often the preferred method for achieving higher overall yields and purity, making it highly suitable for scale-up operations where material throughput and process robustness are critical. The use of LiAlH₄ provides a reliable, albeit hazardous, method, while catalytic hydrogenation presents a safer, greener, and industrially relevant alternative.

The ultimate selection should be guided by a thorough assessment of available resources, safety infrastructure, project scale, and economic targets. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently embark on the synthesis of this important chemical intermediate.

References

- Rivero-Jerez, P. S., & Pérez, E. G. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters, 125, 154609.

- BenchChem. (2025). Technical Guide: 2-(Benzyloxy)-3-methylbenzonitrile. BenchChem.

- Unknown Author. Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride.

- BenchChem. (2025).

- Unknown Author. (2019). Preparation of Polyfunctioneled 1,2-Benzylated Derivatives from O-Salycilique Aldehyde and B-Ketoesters. Journal of Biochemical Technology.

- ECHEMI. 2-(Benzyloxy)benzaldehyde Formula. ECHEMI.

- Science Info. (2023).

- Wikipedia. Salicylaldehyde. Wikipedia.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Thomas, S. et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry.

- ChemSpider. (n.d.).

- CymitQuimica. 2-(Benzyloxy)benzonitrile. CymitQuimica.

- Sigma-Aldrich. 2-(Benzyloxy)benzaldehyde. Sigma-Aldrich.

- PubChem. 2-(Benzyloxy)benzaldehyde.

- de Vries, J. G. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.

- PubChem. This compound.

- Wikipedia.

- ResearchGate. (n.d.).

- Pharmaffiliates. Chemical Name : 2-Hydroxybenzonitrile-d4.

- NIST. Benzonitrile, 2-hydroxy-. NIST WebBook, SRD 69.

- ResearchGate. (n.d.).

- Sigma-Aldrich. [2-(benzyloxy)phenyl]methanamine. Merck.

- Ohtani, B. et al. (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.

Sources

- 1. This compound | C14H15NO | CID 13754432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scienceinfo.com [scienceinfo.com]

- 5. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-(Benzyloxy)benzonitrile | CymitQuimica [cymitquimica.com]

- 12. Benzonitrile, 2-hydroxy- [webbook.nist.gov]

- 13. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Physical properties like melting point and boiling point of (2-(Benzyloxy)phenyl)methanamine

Technical Guide: Physicochemical Characterization of (2-(Benzyloxy)phenyl)methanamine

Abstract: This technical guide provides a comprehensive analysis of the physical properties of this compound (CAS No: 108289-24-3), a key bifunctional organic intermediate. With applications in pharmaceutical synthesis and materials science, a thorough understanding of its physicochemical parameters is critical for researchers and drug development professionals. This document details the known and predicted properties, with a specific focus on its boiling point and the notable absence of a reported melting point in the literature. We present authoritative data, discuss the underlying molecular factors influencing these properties, and provide standardized, field-proven protocols for their empirical determination. The guide is structured to deliver not just data, but also the scientific rationale behind the experimental methodologies, ensuring both accuracy and practical utility.

Compound Identification and Significance

Chemical Identity

This compound is an aromatic amine and ether. Its structure features a primary aminomethyl group (-CH₂NH₂) and a benzyloxy group (-OCH₂C₆H₅) positioned ortho to each other on a benzene ring. This arrangement imparts specific chemical reactivity and physical characteristics relevant to its use as a synthetic building block.

Strategic Importance in Synthesis

The dual functionality of this compound makes it a valuable intermediate. The primary amine serves as a nucleophile or a point for amide or sulfonamide bond formation, while the benzyl ether acts as a stable, yet readily cleavable, protecting group for a phenolic hydroxyl.[1] This compound and its structural motifs appear in various chemical patents, indicating its utility in the development of novel molecules, potentially including small molecule inhibitors for therapeutic targets.[2]

Physicochemical and Structural Properties

Summary of Properties

The fundamental physicochemical properties of this compound are summarized below. It is critical to note that the boiling point is a predicted value, and an experimentally determined melting point is not currently available in peer-reviewed literature or major chemical databases.

| Property | Value | Source |

| CAS Number | 108289-24-3 | [3][4] |

| Molecular Formula | C₁₄H₁₅NO | [3] |

| Molecular Weight | 213.28 g/mol | |

| Boiling Point | 346.7 ± 22.0 °C (at 760 mmHg, Predicted) | |

| Melting Point | Not Reported | N/A |

| Synonyms | 2-Benzyloxybenzylamine, o-Benzyloxybenzylamine | [3] |

Molecular Structure Visualization

The connectivity of the functional groups in this compound is illustrated below. The presence of two aromatic rings, a flexible ether linkage, and a primary amine are key determinants of its physical behavior.

Caption: Molecular structure of this compound.

Boiling Point Analysis

Predicted Boiling Point

The boiling point for this compound is reported as a computationally predicted value of 346.7 ± 22.0 °C at standard atmospheric pressure (760 mmHg). This high boiling point is anticipated due to the molecule's significant molecular weight and the presence of strong intermolecular forces.

Causality of High Boiling Point

Several molecular features contribute to this property:

-

Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor and acceptor, leading to strong intermolecular associations that require significant thermal energy to overcome.

-

Dipole-Dipole Interactions: The carbon-oxygen-carbon ether linkage and the carbon-nitrogen bond introduce permanent dipoles, resulting in electrostatic attractions between molecules.

-

Van der Waals Forces: With a molecular weight of 213.28 g/mol and two aromatic rings, the molecule has a large surface area, promoting significant London dispersion forces.

Protocol for Experimental Verification of Boiling Point

Given that the available data is predictive, empirical verification is essential for any application requiring high purity. Distillation is the preferred method as it serves for both purification and boiling point determination.

Methodology: Distillation under Reduced Pressure

-

Rationale: The high predicted boiling point suggests that the compound may be susceptible to thermal decomposition at atmospheric pressure. Distillation under vacuum allows the substance to boil at a lower, less destructive temperature.

-

Apparatus: A short-path distillation apparatus is recommended to minimize sample loss. The setup includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system must be connected to a vacuum pump with a manometer to accurately measure the pressure.

-

Procedure:

-

Preparation: Place a sample of this compound (e.g., 5-10 g) and a magnetic stir bar into the distillation flask.

-

System Assembly: Assemble the short-path apparatus, ensuring all joints are properly sealed with vacuum grease. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

Evacuation: Gradually apply vacuum to the system, observing for any vigorous bubbling.

-

Heating: Begin gently heating the flask using a heating mantle. Stir the sample continuously to ensure smooth boiling.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. Simultaneously, record the pressure from the manometer.

-

Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the corresponding value at 760 mmHg. This step is crucial for standardizing the data.

-

Melting Point Analysis

Literature Data Gap

A thorough search of authoritative chemical databases, including PubChem and commercial supplier catalogs, reveals no reported melting point for the free base form of this compound.[3][4] The hydrochloride salt is commercially available, which, as an ionic solid, is expected to have a significantly higher and different melting point than the parent compound.[5][6] This absence of data necessitates empirical determination for any work involving the solid-state form of this compound.

Theoretical Considerations and Structural Analogs

The melting point is influenced by the efficiency of crystal lattice packing and the strength of intermolecular forces.

-

Molecular Asymmetry: The ortho-substitution pattern prevents high molecular symmetry, which can hinder efficient crystal packing and potentially lead to a lower melting point compared to a more symmetrical isomer.

-

Intermolecular Forces: The same hydrogen bonding and dipole-dipole forces that elevate the boiling point will contribute to a stable crystal lattice, requiring energy to disrupt.

-

Structural Analog: For context, the related compound 2-aminobenzyl alcohol (which lacks the benzyl ether group) is a solid with a reported melting point of 81-83 °C.[7] While not a direct predictor, this suggests that this compound is likely to be a solid or a low-melting solid at room temperature.

Protocol for Experimental Determination of Melting Point

The use of a calibrated digital melting point apparatus is the standard for obtaining an accurate and reproducible melting range.

Methodology: Capillary Melting Point Determination

-

Principle: This method relies on the visual observation of the temperature range over which a small, powdered sample transitions from a solid to a liquid. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

-

Apparatus: A calibrated digital melting point apparatus (e.g., Thomas-Hoover or similar) and thin-walled capillary tubes.

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to find an approximate melting range.

-

Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

Validation: The protocol's integrity is validated by periodically measuring the melting point of a known, high-purity standard (e.g., benzoic acid) to confirm the apparatus's calibration.

-

Recommended Characterization Workflow

To ensure the integrity of experimental data, a logical workflow must be followed. The identity and purity of the starting material must be confirmed before measuring physical properties.

Caption: Logical workflow for the physicochemical characterization of a research compound.

Conclusion

This compound is a compound of significant interest in synthetic chemistry. While its boiling point has been predicted to be high (346.7 ± 22.0 °C) consistent with its molecular structure, there is a critical data gap regarding its melting point. For any research or development activities, it is imperative that these physical properties are determined empirically using the standardized, validated protocols outlined in this guide. Accurate characterization is the bedrock of reproducible science and is essential for process optimization, safety assessment, and regulatory compliance.

References

-

Crysdot LLC. This compound - Benzene Compounds. [Online] Available at: [Link]

-

Rivero-Jerez, P. S., & Pérez, E. G. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters, 125, 154609. [Online] Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Online] Available at: [Link]

-

PubChem. (Benzyloxy)(methyl)amine. National Center for Biotechnology Information. [Online] Available at: [Link]

- Google Patents. (2020). CN112028870A - Compound with benzyloxy aromatic ring structure, preparation method and application thereof.

-

PubChem. 2-Methoxybenzylamine. National Center for Biotechnology Information. [Online] Available at: [Link]

-

PubChem. 2-Aminobenzyl alcohol. National Center for Biotechnology Information. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of 2-Aminobenzyl alcohol (CAS 5344-90-1). [Online] Available at: [Link]

-

Proactive Molecular Research. This compound. [Online] Available at: [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Online] Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Online] Available at: [Link]

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. CN112028870A - Compound with benzyloxy aromatic ring structure, preparation method and application thereof - Google Patents [patents.google.com]

- 3. This compound | C14H15NO | CID 13754432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. proactivemr.com [proactivemr.com]

- 5. scbt.com [scbt.com]

- 6. 76813-80-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. 2-Aminobenzyl alcohol | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for (2-(Benzyloxy)phenyl)methanamine in Drug Development

Abstract

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to (2-(Benzyloxy)phenyl)methanamine, a versatile chemical scaffold. It is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the theoretical underpinnings and practical execution of these computational methods, with a focus on Density Functional Theory (DFT). The aim is to furnish a robust framework for predicting molecular properties, understanding reactivity, and ultimately, accelerating the drug discovery and design process.

Introduction: The Intersection of Quantum Chemistry and Modern Drug Discovery

This compound is a molecule of interest in medicinal chemistry, serving as a precursor and structural motif in a variety of compounds.[1][2][3][4][5] Its conformational flexibility and potential for diverse intermolecular interactions make it a compelling subject for computational analysis. Quantum chemical calculations have emerged as an indispensable tool in the pharmaceutical sciences, offering profound insights into molecular structure, properties, and interactions at the atomic level.[6][7] These methods allow for the elucidation of electronic structures, reaction mechanisms, and spectroscopic properties, thereby guiding the rational design of novel therapeutic agents.[6][8]

This guide will navigate the theoretical landscape and practical application of these powerful computational tools, specifically tailored to the analysis of this compound.

Theoretical Foundations: A Primer on Quantum Chemical Methods

At the heart of modern computational chemistry lies a suite of methods for approximating solutions to the Schrödinger equation. For molecules of pharmaceutical interest, Density Functional Theory (DFT) has become the workhorse due to its favorable balance of computational cost and accuracy.[9][10]

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density.[9][11] This approach is computationally more efficient than traditional wavefunction-based methods while often providing results of comparable accuracy.[9]

-

Hartree-Fock (HF) Theory: HF is a more foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally more demanding than DFT for similar-sized systems and neglecting electron correlation, it serves as a valuable starting point for more advanced calculations.

-

Semi-empirical Methods: These methods employ parameters derived from experimental data to simplify the complex integrals encountered in ab initio calculations. While faster, their accuracy is dependent on the quality of the parameterization for the specific molecular system under investigation.

For the scope of this guide, we will focus on DFT as the primary computational tool.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust workflow for performing quantum chemical calculations on this compound.

Step 1: Molecular Structure Preparation

The initial step involves generating a three-dimensional structure of this compound. This can be accomplished using molecular building software or by retrieving the structure from a chemical database such as PubChem.[1] It is crucial to start with a reasonable initial geometry to ensure efficient convergence during the optimization process.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[12] This is a critical step as the accuracy of all subsequent property calculations depends on a well-optimized structure.

Protocol:

-

Select a Level of Theory: For a molecule of this size and composition, a combination of the B3LYP hybrid functional and the 6-31G(d,p) basis set offers a good balance of accuracy and computational efficiency.[13][14][15][16]

-

Initiate the Optimization Calculation: Using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS), submit the initial structure for geometry optimization. The software will iteratively adjust the atomic coordinates to minimize the total energy of the molecule.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Step 3: Frequency Analysis

A frequency calculation should always follow a successful geometry optimization. This serves two primary purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.

-

Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol:

-

Perform a Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

-

Analyze the Output: Confirm that all calculated frequencies are positive. The output will also provide the thermodynamic data.

Caption: Workflow for Quantum Chemical Calculations.

Calculation and Interpretation of Molecular Properties

With a validated optimized structure, we can now calculate a range of molecular properties that are crucial for drug development.

Electronic Properties

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO):

The HOMO and LUMO, often referred to as the frontier molecular orbitals, are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity.[17][18]

Caption: HOMO-LUMO Relationship to Reactivity.

Molecular Electrostatic Potential (MEP):

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species.[19] It is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential.[19] Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack.[20] MEP analysis is instrumental in understanding drug-receptor interactions.[21][22]

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

-

Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. This can aid in the interpretation of experimental spectra and the assignment of vibrational modes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for NMR-active nuclei (e.g., ¹H, ¹³C) can be calculated, providing valuable information for structure elucidation.

Data Presentation and Analysis

To facilitate the interpretation and comparison of results, all quantitative data should be summarized in a clear and organized manner.

Table 1: Calculated Properties of this compound

| Property | Value |

| Total Energy (Hartree) | Calculated Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |